molecular formula C17H30O5 B14519537 1-(Dimethoxymethyl)-3-(1,5,5-trimethoxypent-2-en-1-yl)cyclohex-1-ene CAS No. 62519-34-0

1-(Dimethoxymethyl)-3-(1,5,5-trimethoxypent-2-en-1-yl)cyclohex-1-ene

Cat. No.: B14519537
CAS No.: 62519-34-0
M. Wt: 314.4 g/mol
InChI Key: ZYKCXLUOUXADST-UHFFFAOYSA-N
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Description

1-(Dimethoxymethyl)-3-(1,5,5-trimethoxypent-2-en-1-yl)cyclohex-1-ene is a complex organic compound with potential applications in various fields of chemistry and industry. The compound’s structure features a cyclohexene ring substituted with dimethoxymethyl and trimethoxypent-2-en-1-yl groups, which may impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethoxymethyl)-3-(1,5,5-trimethoxypent-2-en-1-yl)cyclohex-1-ene likely involves multiple steps, including the formation of the cyclohexene ring and the introduction of the substituent groups. Common synthetic methods may include:

    Cyclization reactions: to form the cyclohexene ring.

    Alkylation or acylation reactions: to introduce the dimethoxymethyl and trimethoxypent-2-en-1-yl groups.

Industrial Production Methods

Industrial production methods would focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and catalytic processes may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethoxymethyl)-3-(1,5,5-trimethoxypent-2-en-1-yl)cyclohex-1-ene may undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl or carbonyl groups.

    Reduction: Hydrogenation of the double bond in the cyclohexene ring.

    Substitution: Replacement of methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution reagents: Halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce saturated hydrocarbons.

Scientific Research Applications

1-(Dimethoxymethyl)-3-(1,5,5-trimethoxypent-2-en-1-yl)cyclohex-1-ene may have applications in:

    Chemistry: As an intermediate in organic synthesis or as a reagent in various chemical reactions.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Exploration of pharmacological properties and potential therapeutic applications.

    Industry: Use in the production of specialty chemicals, polymers, or materials with unique properties.

Mechanism of Action

The mechanism of action for 1-(Dimethoxymethyl)-3-(1,5,5-trimethoxypent-2-en-1-yl)cyclohex-1-ene would depend on its specific interactions with molecular targets. Potential pathways may include:

    Binding to enzymes or receptors: Modulating their activity or function.

    Interacting with cellular membranes: Affecting membrane fluidity or permeability.

    Participating in redox reactions: Influencing cellular oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    1-(Methoxymethyl)-3-(1,5,5-trimethoxypent-2-en-1-yl)cyclohex-1-ene: Similar structure with one less methoxy group.

    1-(Dimethoxymethyl)-3-(1,5,5-trimethoxypent-2-en-1-yl)cyclohexane: Saturated version of the compound.

Properties

CAS No.

62519-34-0

Molecular Formula

C17H30O5

Molecular Weight

314.4 g/mol

IUPAC Name

1-(dimethoxymethyl)-3-(1,5,5-trimethoxypent-2-enyl)cyclohexene

InChI

InChI=1S/C17H30O5/c1-18-15(10-7-11-16(19-2)20-3)13-8-6-9-14(12-13)17(21-4)22-5/h7,10,12-13,15-17H,6,8-9,11H2,1-5H3

InChI Key

ZYKCXLUOUXADST-UHFFFAOYSA-N

Canonical SMILES

COC(CC=CC(C1CCCC(=C1)C(OC)OC)OC)OC

Origin of Product

United States

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